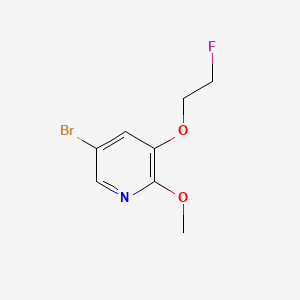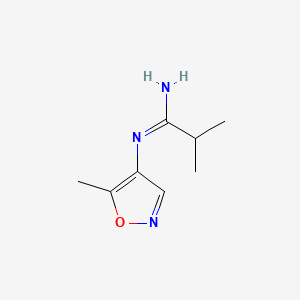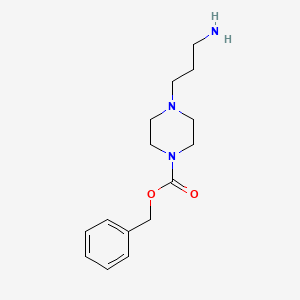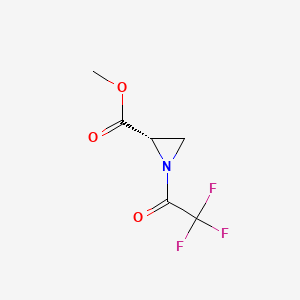
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluoroethoxy, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine typically involves the following steps:
Fluoroethoxylation: The attachment of a fluoroethoxy group to the brominated pyridine.
Methoxylation: The addition of a methoxy group to the fluoroethoxylated pyridine.
These reactions are generally carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy and methoxy groups can enhance its binding affinity and selectivity, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-3-(2-fluoroethoxy)pyridine
- 5-Bromo-2-methoxypyridine
- 3-(2-Fluoroethoxy)-2-methoxypyridine
Uniqueness
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both fluoroethoxy and methoxy groups can enhance its solubility and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
5-bromo-3-(2-fluoroethoxy)-2-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2/c1-12-8-7(13-3-2-10)4-6(9)5-11-8/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMPDWPUGLRFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[2.2.1]heptane, 5-methoxy-2,3-bis(methylene)-, (1R-exo)- (9CI)](/img/new.no-structure.jpg)

![4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N,3-dimethyl-N-(3-phenylpropyl)aniline](/img/structure/B571701.png)
![Myristic acid-[9,10-3H]](/img/structure/B571705.png)

![2-Chloro-1-[5-methoxy-4-methyl-2-(methylamino)phenyl]ethanone](/img/structure/B571708.png)
![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)
![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571713.png)



